![molecular formula C19H18N4O2 B2428618 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903751-77-8](/img/structure/B2428618.png)
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by Leishmania species. Recent research has explored the antipromastigote activity of compound 13, which shares structural similarities with our compound of interest . Further studies could investigate its efficacy against other parasitic infections.
- DPP-4 inhibitors are used in managing type 2 diabetes. Compound 13’s intermediate, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, has been explored for its selective and orally active DPP-4 inhibitory properties . Investigating our compound’s potential in this context could be valuable.
Antiparasitic Activity
Dipeptidylpeptidase 4 (DPP-4) Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-18(11-21-23(14)15-6-3-2-4-7-15)19(24)22-12-17(13-22)25-16-8-5-9-20-10-16/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKUYXCVZJIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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